molecular formula C27H31N3O5S B299227 N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Cat. No.: B299227
M. Wt: 509.6 g/mol
InChI Key: IHMXOOGYFPTLQD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethyl chloroformate under basic conditions to form the corresponding carbamate. This intermediate is then cyclized to form the piperazine ring.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced by reacting 2-ethoxyphenylamine with the piperazine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C27H31N3O5S

Molecular Weight

509.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C27H31N3O5S/c1-3-35-26-16-10-8-14-24(26)30(36(32,33)22-11-5-4-6-12-22)21-27(31)29-19-17-28(18-20-29)23-13-7-9-15-25(23)34-2/h4-16H,3,17-21H2,1-2H3

InChI Key

IHMXOOGYFPTLQD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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